Estra-1,3,5(10)-triene-3,16alpha-diol, dipropionate
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Overview
Description
Estra-1,3,5(10)-triene-3,16alpha-diol dipropionate is a steroid ester.
Scientific Research Applications
Estrogen Receptor Selectivity
- Estra-1,3,5(10)-triene derivatives have been synthesized and tested for their binding affinities to estrogen, androgen, and progesterone receptors. These derivatives show selectivity for estrogen receptors, with relatively low binding affinities compared to the reference molecule estra-1,3,5(10)-triene-3,17beta-diol (Tapolcsányi et al., 2002).
Synthesis and Conformation Analysis
- Synthesis of diasteromeric 16,17-diols in the estra-1,3,5(10)-triene series has been conducted, providing insights into the conformational properties and reactivity of these compounds (Schwarz et al., 2003).
Radiolabelled Probes for Imaging
- Novel 7α-alkoxy-17α-(4'-halophenylethynyl)estra-1,3,5(10)-triene derivatives have been synthesized and characterized for potential use as radiolabelled probes in imaging estrogen receptor-positive tumors (Neto et al., 2012).
Steroidal Anti-Estrogens
- The monograph by Kuznetsov, Levina, and Zavarzin (2021) summarizes methods for the synthesis of estra-1,3,5(10)-triene derivatives and discusses the chemistry of steroidal antiestrogens, which are promising drugs for hormonal therapy. The stereochemical features and specific problems of modifying the steroid nucleus of estratrienes are highlighted (Kuznetsov, Levina, & Zavarzin, 2021).
Anti-Ovarian Cancer Activities
- Synthesized estra-1,3,5(10)-triene derivatives have shown potent anti-ovarian cancer activities, with mechanisms suggested to involve topoisomerase II and V600EBRAF inhibition (El-Naggar et al., 2019).
Antibacterial and Antiproliferative Activities
- Omega-pyridiniumalkylethers of steroidal phenols, including estra-1,3,5(10)-triene derivatives, have been synthesized and shown to possess potent antibacterial and antiproliferative activities (Lange et al., 2004).
properties
CAS RN |
5458-94-6 |
---|---|
Product Name |
Estra-1,3,5(10)-triene-3,16alpha-diol, dipropionate |
Molecular Formula |
C24H32O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[(8S,9S,13R,14S,16R)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] propanoate |
InChI |
InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-18-15(12-16)6-8-20-19(18)10-11-24(3)14-17(13-21(20)24)28-23(26)5-2/h7,9,12,17,19-21H,4-6,8,10-11,13-14H2,1-3H3/t17-,19-,20-,21+,24-/m1/s1 |
InChI Key |
SPPGAQTVRFMVLJ-ISPHGWFKSA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1)C)C=CC(=C4)OC(=O)CC |
SMILES |
CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1)C)C=CC(=C4)OC(=O)CC |
Canonical SMILES |
CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1)C)C=CC(=C4)OC(=O)CC |
Other CAS RN |
5458-94-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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